molecular formula C20H17Cl2N5O2 B12029459 7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B12029459
M. Wt: 430.3 g/mol
InChI Key: NBLRFADVSYXAQE-UHFFFAOYSA-N
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Description

7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine class of molecules. It is characterized by the presence of chlorobenzyl groups attached to the purine ring, which imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzyl chloride, 2-chlorobenzylamine, and 3-methylxanthine.

    Formation of Intermediate: The first step involves the reaction of 2-chlorobenzyl chloride with 3-methylxanthine in the presence of a base such as sodium hydroxide to form an intermediate compound.

    Amination: The intermediate compound is then reacted with 2-chlorobenzylamine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Large-scale synthesis may also incorporate continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes involved in purine metabolism or signaling pathways.

    Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methylxanthine
  • 8-(2-chlorobenzyl)-3-methyl-7H-purine-2,6-dione
  • 7-(2-chlorobenzyl)-8-(methylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Uniqueness

7-(2-chlorobenzyl)-8-[(2-chlorobenzyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of two chlorobenzyl groups, which enhance its chemical stability and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H17Cl2N5O2

Molecular Weight

430.3 g/mol

IUPAC Name

7-[(2-chlorophenyl)methyl]-8-[(2-chlorophenyl)methylamino]-3-methylpurine-2,6-dione

InChI

InChI=1S/C20H17Cl2N5O2/c1-26-17-16(18(28)25-20(26)29)27(11-13-7-3-5-9-15(13)22)19(24-17)23-10-12-6-2-4-8-14(12)21/h2-9H,10-11H2,1H3,(H,23,24)(H,25,28,29)

InChI Key

NBLRFADVSYXAQE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCC3=CC=CC=C3Cl)CC4=CC=CC=C4Cl

Origin of Product

United States

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